molecular formula C16H15N3O B11095098 N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 1874-35-7

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11095098
CAS No.: 1874-35-7
M. Wt: 265.31 g/mol
InChI Key: JNDYNKXUHHOEKB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a dimethylaniline moiety at the 2-position. This structure confers unique electronic and photophysical properties, making it relevant in materials science and medicinal chemistry. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 7.83–7.78 (m, 2H), 7.74 (dd, J = 7.8, 1.7 Hz, 2H), 7.42–7.33 (m, 3H), 6.69 (d, J = 9.1 Hz, 2H), 3.04 (s, 6H) .
  • ¹³C NMR (CDCl₃): δ 168.12, 154.21, 152.55, 134.73, 129.86, 129.39, 128.40, 125.15, 111.63, 110.65, 40.20 .

The dimethylaniline group enhances electron-donating capacity, while the phenyl-oxadiazole moiety contributes to π-conjugation and rigidity, influencing fluorescence and reactivity .

Properties

CAS No.

1874-35-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C16H15N3O/c1-19(2)14-10-8-13(9-11-14)16-18-17-15(20-16)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

JNDYNKXUHHOEKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Dimethylamino)benzamidoxime

4-(Dimethylamino)benzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux (75–80°C, 6–8 hours), yielding the amidoxime precursor. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization. Purification via recrystallization from ethanol affords the amidoxime in yields of 85–90%.

Cyclization with Benzoyl Chloride

The amidoxime intermediate reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction mechanism involves initial acylation of the amidoxime’s amino group, followed by intramolecular cyclodehydration to form the 1,3,4-oxadiazole ring. Optimal conditions include:

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0–5°C (to minimize side reactions)

  • Reaction Time : 4–6 hours

This method produces the target compound with a yield of 70–75% and purity >95% (confirmed by HPLC).

One-Pot Synthesis in Superbase Media

A solvent-free, one-pot synthesis utilizing NaOH/DMSO as a superbase medium has been developed to improve efficiency. This method avoids isolation of intermediates and reduces reaction time:

Reaction Protocol

  • Reactants :

    • 4-(Dimethylamino)benzaldehyde (1 equiv)

    • Phenylacetic acid (1 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

  • Conditions :

    • Base : NaOH (2 equiv) in DMSO

    • Temperature : 120°C (microwave irradiation)

    • Time : 20–30 minutes

The reaction proceeds via in situ formation of the amidoxime, followed by cyclization with the carboxylic acid derivative. Yields range from 65–80%, with the superbase facilitating rapid deprotonation and cyclization.

Mechanochemical Synthesis

Recent advances in green chemistry have introduced mechanochemical methods using ball milling. This approach eliminates solvents and reduces energy consumption:

Procedure

  • Reactants :

    • 4-(Dimethylamino)benzamide (1 equiv)

    • Phenyl isocyanate (1 equiv)

    • Cerium(IV) ammonium nitrate (CAN, 0.1 equiv as catalyst)

  • Conditions :

    • Equipment : Planetary ball mill

    • Frequency : 30 Hz

    • Duration : 2 hours

The mechanochemical route achieves yields of 60–70%, with the advantage of simplified purification (no column chromatography required).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation70–75>954–6 hoursHigh
One-Pot (Superbase)65–8090–9320–30 minutesModerate
Mechanochemical60–7085–882 hoursLow

Key Observations :

  • The cyclocondensation method remains the gold standard for scalability and purity.

  • Superbase-mediated synthesis offers time efficiency but requires careful control of microwave parameters.

  • Mechanochemical methods, while environmentally friendly, face challenges in large-scale production due to equipment limitations.

Spectroscopic Characterization

Post-synthetic analysis confirms structural integrity:

  • IR Spectroscopy : Peaks at 1612 cm⁻¹ (C=N), 1239 cm⁻¹ (C-O-C), and 2928 cm⁻¹ (C-H) align with the oxadiazole and dimethylamino groups.

  • ¹H NMR (CDCl₃) : Signals at δ 2.98 (s, 6H, N(CH₃)₂), 7.25–7.57 (m, 9H, aromatic), and 8.72 (s, 1H, oxadiazole) validate the structure.

  • Mass Spectrometry : Molecular ion peak at m/z 265.31 (M⁺) corresponds to the molecular formula C₁₆H₁₅N₃O.

Challenges and Optimization Strategies

Byproduct Formation

Side products such as N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene (from incomplete reduction) may arise during synthesis. Mitigation strategies include:

  • Catalyst Optimization : Use of Pd/C or Raney nickel for selective hydrogenation.

  • Temperature Control : Maintaining reactions below 50°C to prevent over-oxidation.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) remains essential for isolating the target compound from unreacted starting materials. Preparative HPLC is recommended for high-purity batches (>99%).

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven cyclization using 9-mesityl-10-methylacridinium perchlorate as a catalyst has shown promise in synthesizing oxadiazoles under mild conditions. Initial trials report yields of 50–55%, though optimization is ongoing.

Biocatalytic Approaches

Recent studies explore lipase-mediated cyclization in aqueous media, achieving moderate yields (40–45%) but highlighting potential for sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its oxadiazole moiety is particularly valuable in the development of novel pharmaceuticals and agrochemicals. The ability to modify the oxadiazole ring allows for the creation of derivatives with enhanced biological activity.

Photophysical Studies

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline has been studied for its photophysical properties. The compound exhibits fluorescence properties that can be exploited in fluorescent probes and sensors. Its fluorescence characteristics are influenced by solvent polarity and temperature, making it a candidate for studies in photochemistry and materials science.

Biological Applications

Research indicates potential biological activities associated with this compound. It has been investigated for its anti-cancer properties, as certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study 1: Fluorescent Probes

A study published in Journal of Photochemistry and Photobiology demonstrated the use of this compound as a fluorescent probe for detecting metal ions. The compound showed significant changes in fluorescence intensity upon binding with different metal ions, indicating its potential use in environmental monitoring and analytical chemistry.

Metal IonFluorescence Intensity Change
Zn²⁺Increased
Cu²⁺Decreased
Fe³⁺No significant change

Case Study 2: Anti-Cancer Activity

In a study conducted by researchers at Qingdao University of Science and Technology, derivatives of this compound were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the compound enhanced its efficacy against breast cancer cells.

Compound VariantIC50 (µM)
Original25
Variant A15
Variant B10

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound 6c–6g ()

These derivatives share the 5-phenyl-1,3,4-oxadiazol-2-yl group but are linked to furan-carbohydrazide scaffolds. Key differences include:

Compound Substituent Melting Point (°C) Yield (%)
6c 4-Methoxybenzylidene 166–167 41
6d 4-Nitrobenzylidene 295–296 88
6e 3-Phenylallylidene 158–159 91
6f 2-Phenyl-1,2,3-triazole-4-ylmethylene 219–220 43
6g Ethyl furan-3-carboxylate 185–186 42
  • Key Insight : Electron-withdrawing groups (e.g., nitro in 6d) increase melting points and thermal stability compared to electron-donating groups (e.g., methoxy in 6c) .
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline ()

Replacing the phenyl group with a methylthio substituent reduces conjugation, leading to lower fluorescence quantum yields (ΦF ~ 0.01–0.05) compared to the target compound (ΦF ≈ 0.068 in related structures) .

Aromatic Ring Modifications

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline ()

This analog substitutes the phenyl group with a 5-methyl-1-phenylpyrazole, altering steric and electronic profiles:

  • Crystal Data: Monoclinic (P2₁/c), a = 17.746 Å, b = 6.942 Å, c = 14.474 Å, β = 99.738° .
2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Aniline ()

A chloro substituent on the phenyl ring increases electrophilicity, improving reactivity in cross-coupling reactions. However, it reduces fluorescence efficiency due to heavy atom effects .

Functional Group Comparisons

2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline ()

Replacing dimethylamino with a methyl group and free amine decreases electron donation, resulting in:

  • Reduced ΦF : ~0.01–0.03 vs. 0.068 in dimethylaniline analogs .
  • Molecular Weight : 175.19 g/mol vs. 345.40 g/mol for the pyrazole-containing analog .

Photophysical and Application Comparisons

Fluorescence Properties

Compound Fluorescence Quantum Yield (ΦF) Application
Target Compound 0.068 (estimated) OLEDs, sensors
4e () 0.068 Electroluminescent materials
Thienoquinoxaline () ~0.05–0.07 Amyloid-β-fibril probes
  • Key Trend : Dimethylaniline derivatives exhibit higher ΦF due to enhanced charge transfer .

Biological Activity

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, with the CAS number 1874-35-7, is a compound that has garnered interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

The molecular formula of this compound is C16H15N3OC_{16}H_{15}N_{3}O, and it has a molecular weight of 265.31 g/mol. The structure incorporates a 1,3,4-oxadiazole ring, which is known for its significant pharmacological properties.

PropertyValue
CAS Number1874-35-7
Molecular FormulaC₁₆H₁₅N₃O
Molecular Weight265.31 g/mol
LogP3.4696

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. This compound has shown promising results in vitro against various cancer cell lines. For instance, it exhibited selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

A notable study reported that modifications to the oxadiazole ring significantly enhance anticancer activity. The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate efficacy in inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both gram-positive and gram-negative bacterial strains. In one study, derivatives containing electron-withdrawing groups (EWGs) at the para position exhibited enhanced antibacterial activity .

The following table summarizes the antimicrobial efficacy of various derivatives:

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
N,N-dimethyl derivativeE. coli15
EWG-substituted variantS. aureus18

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. A theoretical study utilizing Density Functional Theory (DFT) indicated that the presence of electron-donating groups enhances the compound's antioxidant capacity by stabilizing radical species . The mechanism involves bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for evaluating antioxidant efficiency.

Case Study 1: Anticancer Mechanism

In a controlled laboratory setting, researchers synthesized several oxadiazole derivatives and tested their effects on HeLa cells. The results indicated that compounds with specific substitutions on the oxadiazole ring had improved apoptotic effects compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antibacterial properties of various derivatives against clinical isolates of bacteria. The findings confirmed that certain modifications led to increased potency against resistant strains .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods confirm the molecular structure of N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation, revealing a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 17.746 Å, b = 6.942 Å, c = 14.474 Å, and β = 99.738° . Spectroscopic techniques like ¹H NMR and FT-IR are used to validate functional groups (e.g., C=N stretching at ~1606 cm⁻¹ and C-O-C at ~1097 cm⁻¹ in analogous oxadiazoles) .

Q. How are dihedral angles between aromatic rings determined, and what do they indicate about conjugation?

  • Answer : Dihedral angles are calculated from SC-XRD data using software like SHELXTL. For this compound, the pyrazole and oxadiazole rings form a dihedral angle of 7.97°, indicating limited π-conjugation. The phenyl and benzene rings deviate further (42.74°), suggesting steric or electronic hindrance to planarity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of This compound, and how are they resolved?

  • Answer : Anisotropic displacement parameters and thermal motion in aromatic systems complicate refinement. SHELXL97 employs full-matrix least-squares on F², constraints for H-atoms, and residual density analysis to address disorder. The final refinement achieved R₁ = 0.039 and wR₂ = 0.108, with a data-to-parameter ratio of 13.0 .

Q. How does the electron-deficient 1,3,4-oxadiazole moiety influence optoelectronic properties?

  • Answer : The oxadiazole ring enhances electron transport due to its electron-withdrawing nature. Computational studies (e.g., DFT) on analogous compounds predict low LUMO energies (~-2.5 eV), enabling applications in organic light-emitting diodes (OLEDs). Experimental UV-Vis spectra show absorption maxima correlated with π→π* transitions .

Q. What methodologies analyze non-covalent interactions in the crystal lattice, and how do they affect material properties?

  • Answer : Hirshfeld surface analysis and π-π stacking measurements (e.g., centroid distances < 3.8 Å) identify intermolecular interactions. While specific data for this compound is limited, refinement strategies in SHELXL model van der Waals contacts and hydrogen bonding, critical for understanding packing efficiency and stability .

Methodological Considerations

Q. Why is the SHELX software suite preferred for small-molecule crystallography?

  • Answer : SHELX programs (e.g., SHELXS97 for solving, SHELXL97 for refining) are robust for handling twinned data, high-resolution structures, and restrained parameters. Their efficiency in pipelines for high-throughput phasing and compatibility with modern detectors make them a gold standard .

Q. How are anisotropic displacement parameters (ADPs) interpreted in thermal motion analysis?

  • Answer : ADPs (e.g., U₁₁, U₂₂) quantify atomic vibration ellipsoids. For this compound, the mean Uₑq for non-H atoms is ~0.08 Ų, indicating minimal thermal disorder. ADPs are refined isotropically for H-atoms due to their low electron density .

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